5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile
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Overview
Description
5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile is a heterocyclic compound that features a unique structure combining indene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a suitable aldehyde with a nitrile in the presence of a base can lead to the formation of the desired indeno-pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the indeno-pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2H-Indeno[1,2-c]pyridine-3-carbonitrile: Lacks the formyl and methyl groups.
5-Formyl-2-methylindole: Similar structure but different ring system.
Pyridazine derivatives: Contain a similar nitrogen heterocycle but differ in the overall structure.
Properties
CAS No. |
89538-22-7 |
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Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-formyl-2-methylindeno[1,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10N2O/c1-17-8-14-11-4-2-3-5-12(11)15(9-18)13(14)6-10(17)7-16/h2-6,8-9H,1H3 |
InChI Key |
VXWXEFCPNRYGBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C3=CC=CC=C3C(=C2C=C1C#N)C=O |
Origin of Product |
United States |
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